molecular formula C19H20Cl2N4O B3013457 (2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034409-93-1

(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B3013457
CAS No.: 2034409-93-1
M. Wt: 391.3
InChI Key: FPRSZYHOCPPHDZ-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a tetrahydrocinnolinyl group, and a piperazinyl group. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.

Mechanism of Action

Target of Action

These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound may bind to its target receptors, triggering a cascade of biochemical reactions that result in its therapeutic effects .

Biochemical Pathways

These pathways are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The synthesis begins with the chlorination of phenyl compounds to introduce the dichloro groups.

    Synthesis of the Tetrahydrocinnolinyl Intermediate: This step involves the cyclization of appropriate precursors to form the tetrahydrocinnolinyl ring.

    Coupling Reaction: The final step involves the coupling of the dichlorophenyl intermediate with the tetrahydrocinnolinyl intermediate in the presence of a piperazine derivative. This reaction is typically carried out under controlled conditions using catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydroquinolin-3-yl)piperazin-1-yl)methanone: This compound has a similar structure but with a quinolinyl group instead of a cinnolinyl group.

    (2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperazin-1-yl)methanone: This compound features an isoquinolinyl group, offering different chemical and biological properties.

Uniqueness

(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is unique due to the presence of the tetrahydrocinnolinyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O/c20-15-6-3-5-14(18(15)21)19(26)25-10-8-24(9-11-25)17-12-13-4-1-2-7-16(13)22-23-17/h3,5-6,12H,1-2,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRSZYHOCPPHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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